Ethyl 3-nitro-4-(propylamino)benzoate
Overview
Description
Ethyl 3-nitro-4-(propylamino)benzoate
Scientific Research Applications
Synthesis of Benzimidazole Derivatives
A notable application of ethyl 3-nitro-4-(propylamino)benzoate is in the synthesis of a novel series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides. These derivatives were synthesized through a 'one-pot' nitro reductive cyclization reaction, utilizing this compound and 2,4-dichlorobenzaldehyde. The process was facilitated by sodium dithionite in dimethylsulfoxide, yielding compounds in excellent yield. The synthesized compounds were evaluated for their in vivo anti-inflammatory and in vitro antimicrobial activity, showcasing significant potential as anti-inflammatory and antimicrobial agents (Vasantha et al., 2015).
Optical and Photonic Applications
In the realm of photonic devices, derivatives of this compound have been investigated for their third-order nonlinear optical properties. Research focused on hydrazone derivatives doped into PMMA (poly(methyl methacrylate)) for optical limiting studies. These studies revealed promising results for applications in photonic devices, attributed to the materials' reverse saturable absorption, indicating a balance between processability and high nonlinear optical behavior (Nair et al., 2022).
Chemical Reaction Studies
The chemical structure of this compound plays a significant role in reaction studies, such as alkaline hydrolysis. Research has demonstrated how nitro groups, particularly in positions adjacent to ester functionalities, influence reaction rates and mechanisms. These studies provide insights into steric and mesomeric interactions affecting chemical reactivity and stability, offering valuable information for designing efficient synthesis pathways for various chemical compounds (Iskander et al., 1966).
Properties
IUPAC Name |
ethyl 3-nitro-4-(propylamino)benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-3-7-13-10-6-5-9(12(15)18-4-2)8-11(10)14(16)17/h5-6,8,13H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMLLNIKRQKNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)OCC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.